molecular formula C7H8FNO B1446497 6-Fluoro-3-methoxy-2-methylpyridine CAS No. 1227581-03-4

6-Fluoro-3-methoxy-2-methylpyridine

Cat. No.: B1446497
CAS No.: 1227581-03-4
M. Wt: 141.14 g/mol
InChI Key: BIEWEUUINRCYQM-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-2-methylpyridine (CAS: 1227581-03-4) is a substituted pyridine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.15 g/mol . The compound features a fluorine atom at the 6-position, a methoxy group at the 3-position, and a methyl group at the 2-position of the pyridine ring. Its structural uniqueness makes it valuable in pharmaceutical and agrochemical research, particularly as a building block for synthesizing bioactive molecules. While commercial availability has been discontinued in some catalogs , its synthetic utility remains significant.

Properties

IUPAC Name

6-fluoro-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEWEUUINRCYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 3-methoxy-2-methylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 6-Fluoro-3-methoxy-2-methylpyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methoxy-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Fluoro-3-methoxy-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-2-methylpyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

2-Bromo-5-methoxy-3-methylpyridine
  • Molecular Formula: C₇H₈BrNO
  • Molecular Weight : 202.06 g/mol
  • Key Differences: Replaces fluorine at position 6 with bromine at position 2.
2-Fluoro-5-methoxy-4-methylpyridine
  • Molecular Formula: C₇H₈FNO
  • Molecular Weight : 141.15 g/mol
  • Key Differences : Fluoro and methyl groups shift to positions 2 and 4, respectively. This positional isomerism may affect electronic properties and binding affinity in drug design .
6-Chloro-2-methoxy-3-nitropyridine (CAS: 20265-35-4)
  • Molecular Formula : C₆H₅ClN₂O₃
  • Molecular Weight : 188.57 g/mol
  • Key Differences : Substitutes fluorine with chlorine and introduces a nitro group at position 3. The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions .
6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine (CAS: 1335218-41-1)
  • Molecular Formula: C₇H₇ClFNO₂
  • Molecular Weight : 191.59 g/mol
  • Key Differences : Adds a methoxymethoxy group at position 3, increasing steric bulk and oxygen content. This modification impacts solubility and metabolic stability .

Functional Group Replacements

6-Fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5)
  • Molecular Formula : C₆H₇FN₂O
  • Molecular Weight : 142.13 g/mol
  • Key Differences : Replaces the 2-methyl group with an amine. The amine group introduces hydrogen-bonding capability, enhancing interactions in enzymatic systems .
6-Methoxy-4-methylpyridin-3-amine (CAS: 6635-91-2)
  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • Key Differences : Lacks fluorine and includes an amine at position 3. This structure is prevalent in kinase inhibitor scaffolds due to its planar aromaticity and hydrogen-bonding motifs .

Structural Analogues in Catalogs and Patents

  • 6-Ethyl-3-(methoxymethoxy)-2-phenylpyridine : Synthesized via nickel-catalyzed coupling, this derivative replaces the methyl group with an ethyl and introduces a phenyl ring. The phenyl group enhances π-π stacking interactions in material science applications .
  • 2-Ferrocenyl-3-methoxy-6-methylpyridine : Incorporates a ferrocenyl group, enabling redox-active behavior for electrochemical sensing or catalysis .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-Fluoro-3-methoxy-2-methylpyridine 1227581-03-4 C₇H₈FNO 141.15 6-F, 3-OCH₃, 2-CH₃ Discontinued, high synthetic utility
2-Bromo-5-methoxy-3-methylpyridine 1256809-85-4 C₇H₈BrNO 202.06 2-Br, 5-OCH₃, 3-CH₃ Bromine enhances cross-coupling
6-Chloro-2-methoxy-3-nitropyridine 20265-35-4 C₆H₅ClN₂O₃ 188.57 6-Cl, 3-NO₂, 2-OCH₃ Electrophilic nitro group
6-Fluoro-3-methoxypyridin-2-amine 1805602-80-5 C₆H₇FN₂O 142.13 6-F, 3-OCH₃, 2-NH₂ Hydrogen-bonding capability
6-Methoxy-4-methylpyridin-3-amine 6635-91-2 C₇H₁₀N₂O 138.17 6-OCH₃, 4-CH₃, 3-NH₂ Kinase inhibitor scaffold

Biological Activity

Overview

6-Fluoro-3-methoxy-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C7_7H8_8FNO. This compound is characterized by a fluorine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 2nd position on the pyridine ring. Its unique structure imparts distinct biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity for molecular targets, which is crucial in drug discovery processes. The compound has been shown to alter enzyme activity, which can lead to therapeutic effects in various biological systems.

Table 1: Summary of Biological Activities

Activity Type Description References
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways, enhancing therapeutic potential.
Antimicrobial Effects Demonstrates antibacterial properties against certain strains, potentially useful in infection control.
Cytotoxicity Exhibits dose-dependent cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative stress and apoptosis, relevant for neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial efficacy of this compound against common pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an alternative treatment for bacterial infections .
  • Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects that were both time and concentration-dependent. The compound showed higher toxicity at elevated concentrations, making it a candidate for further exploration in cancer therapeutics .
  • Neuroprotective Mechanisms : In vitro studies indicated that this compound could mitigate oxidative stress-induced damage in neuronal cells. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound Key Features Biological Activity
3-Fluoro-2-methylpyridine Lacks methoxy groupLimited enzyme interaction
2-Methoxy-6-methylpyridine Lacks fluorine atomModerate antimicrobial activity
6-Chloro-3-methoxy-2-methylpyridine Similar structure, different halogenDifferent binding affinity and selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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